![molecular formula C20H21FN4O B2400141 N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-79-4](/img/structure/B2400141.png)
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Characterization
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide and its derivatives have been extensively studied in the realm of synthesis and chemical characterization. These compounds are known for their applications in the creation of various pharmaceuticals and are pivotal in industrial production. The intricate processes involved in their synthesis, such as metal-catalyzed amination and regioselective reactions, highlight their significance in chemical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, X-ray powder diffraction has been utilized to characterize N-derivatives of this compound, showcasing their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial and Antibacterial Activities
The compound has been a subject of interest in the field of antimicrobial and antibacterial research. Several studies have synthesized and assessed the in vitro antibacterial activities of its derivatives. For instance, the synthesis of novel oxazolidinones and their evaluation against resistant strains of Staphylococcus aureus demonstrated the compound's potential in combating bacterial infections (Srivastava et al., 2008). Similarly, the creation and assessment of isoxazolinyl oxazolidinones highlighted their effectiveness against various resistant Gram-positive and Gram-negative bacteria, showcasing the compound's broad-spectrum antibacterial potential (Varshney, Mishra, Shukla, & Sahu, 2009).
Antiproliferative and Anticancer Activities
This compound has been a cornerstone in the development of antiproliferative and anticancer agents. The synthesis of derivatives such as quinolin-2(1H)-one bearing thiazoles and their evaluation against cancer cell lines, including breast cancer T-47D cells, has shown promising results. These studies emphasize the potential of the compound in inhibiting cancer cell growth and inducing apoptosis, marking a significant stride in cancer research (Hassan et al., 2021).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-17-3-7-19(8-4-17)25-13-11-24(12-14-25)15-20(26)23-18-5-1-16(2-6-18)9-10-22/h1-8H,9,11-15H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZPHQJLQDMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)CC#N)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


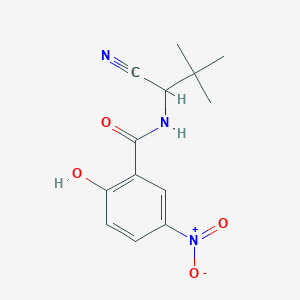

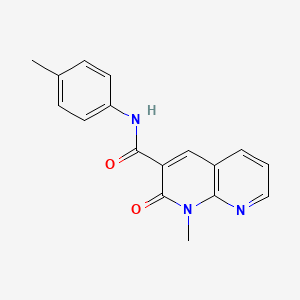
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)

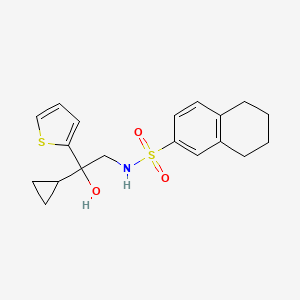
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
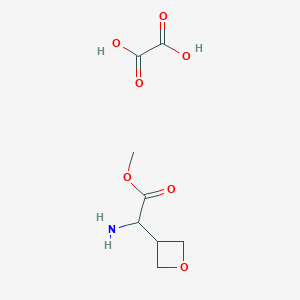
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)
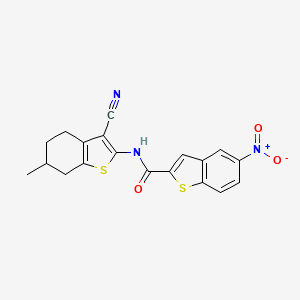
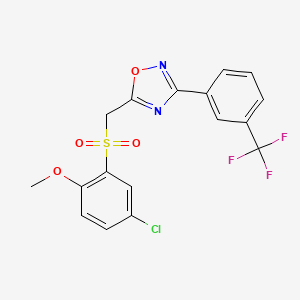
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)